2,5-Dimethyltetrahydrofuran

概述

描述

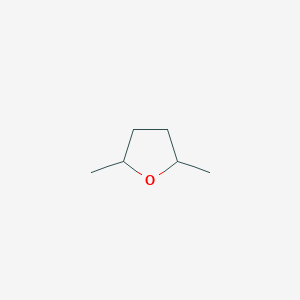

2,5-Dimethyltetrahydrofuran is a heterocyclic organic compound with the molecular formula C6H12O. It is a colorless liquid with a faint ether-like odor. This compound is a derivative of tetrahydrofuran, where two methyl groups are substituted at the 2 and 5 positions of the tetrahydrofuran ring. It is known for its stability and solubility in various organic solvents, making it a valuable solvent and intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Dimethyltetrahydrofuran can be synthesized through the catalytic hydrogenation of 2,5-dimethylfuran. This process involves the use of a metal catalyst such as platinum or palladium under hydrogen gas at elevated temperatures and pressures . Another method involves the dehydroxylation of carbohydrates like fructose using a dual catalytic system consisting of hydroiodic acid and rhodium halides .

Industrial Production Methods: In industrial settings, this compound is produced through the hydrogenation of 2,5-dimethylfuran derived from biomass. This method is energy-efficient and utilizes renewable resources, making it an environmentally friendly approach .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxygenated products.

Reduction: It can be reduced to form hexane derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of metal catalysts like platinum or palladium.

Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation: Produces oxygenated derivatives such as alcohols and ketones.

Reduction: Forms hexane derivatives.

Substitution: Results in the formation of substituted tetrahydrofuran derivatives

科学研究应用

Energy Applications

2.1. Biofuel Production

2,5-DMTHF has been identified as a promising candidate for biofuel production. It can be synthesized from renewable resources like fructose through catalytic processes. A study demonstrated that a dual catalytic system could convert fructose into 2,5-DMTHF with high yields, making it a potential gasoline substitute .

| Feedstock | Catalyst | Yield (%) | Process Type |

|---|---|---|---|

| Fructose | HI and RhX | 94.6 | Catalytic conversion |

2.2. Combustion Characteristics

Research on the combustion properties of 2,5-DMTHF indicates that it exhibits unique ignition delay times under various conditions. Experimental measurements showed ignition delays ranging from 2 ms to over 200 ms depending on temperature and pressure, which are critical for optimizing combustion engines .

| Temperature (K) | Pressure (bar) | Ignition Delay (ms) |

|---|---|---|

| 650-880 | 10-20 | 2-200 |

| 860-1330 | 10-40 | < 2 |

Chemical Synthesis Applications

3.1. Solvent Properties

As a solvent, 2,5-DMTHF is recognized for its ability to dissolve various nonpolar gases more effectively than its counterparts like THF and 2-methyltetrahydrofuran (2-MTHF). Studies have shown that gas solubility in 2,5-DMTHF follows a specific trend based on molecular size and polarity .

| Gas | Solubility in 2,5-DMTHF |

|---|---|

| He | Low |

| Ne | Moderate |

| N₂ | Higher |

| CH₄ | Very High |

3.2. Catalytic Reactions

The compound serves as an effective cosolvent in various catalytic reactions, enhancing reaction pathways and product selectivity. For example, it has been utilized in phenol hydrogenation processes where its presence significantly influenced catalyst performance .

Case Studies

4.1. Green Chemistry Initiatives

A recent study highlighted the role of biobased 2,5-DMTHF as a green aprotic ether solvent in chemical reactions adhering to green chemistry principles. This underscores its potential to replace more hazardous solvents in industrial applications .

4.2. Lithium Compound Analysis

In another application, researchers utilized 2,5-DMTHF for the structural elucidation of lithium compounds using NMR techniques. The compound facilitated the formation of stable complexes that were crucial for accurate analysis .

作用机制

The mechanism of action of 2,5-dimethyltetrahydrofuran involves its ability to act as a solvent and reactant in various chemical reactions. It can stabilize reaction intermediates and facilitate the formation of desired products. The molecular targets and pathways depend on the specific reactions and applications it is involved in .

相似化合物的比较

2,5-Dimethylfuran: A precursor to 2,5-dimethyltetrahydrofuran, used in similar applications but differs in its reactivity and stability.

Tetrahydrofuran: A parent compound with similar solvent properties but lacks the methyl substitutions, making it less stable in certain reactions.

2-Methyltetrahydrofuran: Another derivative with one methyl group, used as a solvent and in organic synthesis.

Uniqueness: this compound is unique due to its dual methyl substitutions, which enhance its stability and reactivity compared to its analogs. This makes it particularly valuable in specific industrial and research applications .

生物活性

2,5-Dimethyltetrahydrofuran (DMTHF) is a cyclic ether that has garnered attention due to its potential applications in various fields, including organic synthesis and as a renewable solvent. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial applications. This article reviews the current research on the biological activity of DMTHF, focusing on its chemical properties, combustion characteristics, and potential effects on human health and the environment.

DMTHF is a derivative of tetrahydrofuran (THF), characterized by the presence of two methyl groups at the 2 and 5 positions of the tetrahydrofuran ring. Its molecular formula is , and it has a boiling point of approximately 85 °C. The compound exhibits good solubility in water and organic solvents, making it versatile for various chemical reactions.

Biological Activity Overview

The biological activity of DMTHF can be categorized into several areas:

- Combustion Characteristics : Research indicates that DMTHF has distinct ignition delay times when combusted under various conditions. In a study measuring ignition delay times at temperatures ranging from 650 to 1300 K, DMTHF demonstrated low-temperature reactivity similar to other cyclic ethers like THF and 2-MTHF, but with lower overall reactivity . This behavior is critical for applications in combustion engines and emissions studies.

- Toxicological Effects : The safety profile of DMTHF has been evaluated in several studies. A notable study highlighted its effects on protein carbonylation, a marker for oxidative stress. The results indicated that exposure to DMTHF could lead to increased oxidative damage in biological systems . Additionally, the compound's impact on microbial communities has been studied, suggesting that it may alter the structure and function of microbial populations in contaminated environments .

- Catalytic Applications : DMTHF has shown promise as a solvent in organometallic reactions and biphasic systems due to its excellent solvating properties. It facilitates reactions that require precise control over reaction conditions . Furthermore, it serves as an intermediate in various catalytic processes, particularly in hydroconversion reactions where it can be produced alongside other valuable products like dimethylfuran (DMF) .

Case Studies

- Ignition Delay Measurements : A comprehensive study was conducted to assess the ignition delay times of stoichiometric mixtures of DMTHF with oxygen under controlled conditions. The findings revealed that at temperatures between 860 K and 1330 K, DMTHF exhibited ignition delays ranging from 2 ms to over 200 ms, depending on the pressure and temperature conditions applied .

- Oxidative Stress Assessment : Another significant investigation focused on the oxidative stress induced by DMTHF exposure. The study measured protein carbonyl levels in rat models exposed to varying concentrations of DMTHF. Results indicated a concentration-dependent increase in protein carbonyls, suggesting potential cytotoxic effects .

Research Findings Summary Table

化学反应分析

Combustion and High-Temperature Oxidation

2,5-DMTHF exhibits combustion behavior typical of cyclic ethers, with reactivity influenced by temperature and pressure. Ignition delay times and speciation studies reveal distinct pathways:

Key Findings:

-

Ignition Delays : Measured in shock tubes (860–1,330 K, 10–40 bar) and rapid compression machines (650–880 K, 10–20 bar), 2,5-DMTHF shows lower reactivity compared to tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MTHF) due to methyl substituents stabilizing the ring .

-

Major Intermediates :

-

Kinetic Modeling : A detailed mechanism predicts ring-opening via β-scission and H-atom abstraction, with activation energies for C–H bond dissociation ranging from 80–100 kJ/mol .

Table 1: Ignition Delay Times of 2,5-DMTHF at Stoichiometric Conditions

| Temperature (K) | Pressure (bar) | Ignition Delay (ms) |

|---|---|---|

| 650 | 10 | 200 |

| 880 | 20 | 2 |

| 1,300 | 40 | 0.1 |

Hydrodeoxygenation (HDO) to Alkanes

2,5-DMTHF undergoes selective deoxygenation to n-hexane under mild conditions via bifunctional catalysis:

Key Findings:

-

Catalyst Performance :

-

Mechanism :

Table 2: Catalyst Comparison for HDO of 2,5-DMTHF

| Catalyst | TOF (h⁻¹) | Selectivity to n-Hexane (%) |

|---|---|---|

| Pt–CsPW | 12.5 | >99 |

| PtAu–CsPW | 27.8 | >99 |

| Au–CsPW | 0 | – |

Hydrogen Abstraction by Thiyl Radicals

Thiyl radicals (RS- ) abstract hydrogen atoms from 2,5-DMTHF, critical in radiation chemistry:

Key Findings:

-

Reactivity :

-

Products :

Catalytic Ring-Opening and Hydrogenolysis

In liquid-phase hydrogenation, 2,5-DMTHF can undergo further transformations:

Key Findings:

-

Pt/C Catalysts : Promote C–O bond cleavage over ring saturation, yielding 2-hexanone (92% selectivity at 393 K, 0.41 MPa H₂) .

-

Activation Energies :

-

Mechanistic Pathway :

Table 3: Product Distribution in 2,5-DMTHF Hydrogenolysis

| Temperature (K) | 2-Hexanone (%) | 2-Hexanol (%) | DMTHF (%) |

|---|---|---|---|

| 333 | 45 | 30 | 25 |

| 393 | 92 | 5 | 3 |

属性

IUPAC Name |

2,5-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMIDRBAFOEOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862510 | |

| Record name | Furan, tetrahydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethyltetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1003-38-9 | |

| Record name | 2,5-Dimethyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLTETRAHYDROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, tetrahydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,5-dimethylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。